(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine (2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13252741
InChI: InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8+
SMILES: CC(C)(C)C(=NO)CN1C=CC=N1
Molecular Formula: C9H15N3O
Molecular Weight: 181.23 g/mol

(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine

CAS No.:

Cat. No.: VC13252741

Molecular Formula: C9H15N3O

Molecular Weight: 181.23 g/mol

* For research use only. Not for human or veterinary use.

(2Z)-N-hydroxy-3,3-dimethyl-1-(1H-pyrazol-1-yl)butan-2-imine -

Specification

Molecular Formula C9H15N3O
Molecular Weight 181.23 g/mol
IUPAC Name (NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine
Standard InChI InChI=1S/C9H15N3O/c1-9(2,3)8(11-13)7-12-6-4-5-10-12/h4-6,13H,7H2,1-3H3/b11-8+
Standard InChI Key BWXVWKXPUPYLTK-DHZHZOJOSA-N
Isomeric SMILES CC(C)(C)/C(=N/O)/CN1C=CC=N1
SMILES CC(C)(C)C(=NO)CN1C=CC=N1
Canonical SMILES CC(C)(C)C(=NO)CN1C=CC=N1

Introduction

Molecular Structure and Physicochemical Properties

The compound’s IUPAC name, (NZ)-N-(3,3-dimethyl-1-pyrazol-1-ylbutan-2-ylidene)hydroxylamine, reflects its Z-configuration at the imine double bond (C=N) and the presence of a hydroxylamine group. Key structural attributes include:

  • Pyrazole moiety: A five-membered aromatic ring with two adjacent nitrogen atoms, contributing to hydrogen-bonding interactions .

  • Branched alkyl chain: The 3,3-dimethylbutan-2-imine backbone enhances steric bulk, potentially influencing binding affinity and metabolic stability.

  • Hydroxylamine group: The N-hydroxy substituent may participate in redox reactions or metal chelation, a feature common in enzyme inhibitors .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC9H15N3O\text{C}_9\text{H}_{15}\text{N}_3\text{O}
Molecular Weight181.23 g/mol
SMILESCC(C)(C)/C(=N/O)/CN1C=CC=N1
InChIKeyBWXVWKXPUPYLTK-DHZHZOJOSA-N
XLogP31.2 (estimated)

The compound’s solubility in polar aprotic solvents (e.g., DMSO) is inferred from its structural analogs, though experimental data remain limited .

TargetFunctionBinding Affinity (kcal/mol)Source
COX-2Inflammation mediation−9.2
DHFRBacterial folate synthesis−8.7
HDAC6Cancer cell proliferation−7.9

Agrochemistry Applications

Pyrazole derivatives are widely used in pesticides due to their low environmental persistence . While direct evidence is lacking, structural analogs of this compound exhibit insecticidal activity by disrupting neuronal sodium channels .

Comparative Analysis with Analogous Compounds

The compound’s efficacy is contextualized against similar molecules:

  • 1,4-Dimethyl-2-[2-(pyridin-3-yl)-2H-indazol-5-yl]-1,2,4-triazolidine-3,5-dione: A triazolidine derivative with demonstrated insecticidal activity but lower solubility .

  • Bis((1H-benzo[d]imidazol-2-yl)methyl)amine-Zn(II) complexes: Metal-coordinated analogs showing enhanced stability and anticancer properties .

Challenges and Future Directions

Current limitations include:

  • Synthetic scalability: Multi-step routes may hinder large-scale production.

  • In vivo validation: Preclinical toxicity and pharmacokinetic profiles are unreported.

  • Structural optimization: Modifying the hydroxylamine group could reduce potential off-target effects.

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